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molecular formula C10H10BrNO B1266171 2-(5-bromo-1H-indol-3-yl)ethanol CAS No. 32774-29-1

2-(5-bromo-1H-indol-3-yl)ethanol

Cat. No. B1266171
M. Wt: 240.1 g/mol
InChI Key: ZENXDUDCTZLSRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06486171B2

Procedure details

A solution of 6 g of N-tert-butoxycarbonyl-5-bromo-3-ethoxycarbonylmethylindole in 50 ml of tetrahydrofuran is added dropwise to a suspension, cooled to 0° C., of 0.9 g of LiAlH4 in 35 ml of tetrahydrofuran. After stirring for 20 hours at ambient temperature, the mixture is cooled to 0° C. and then treated in succession with 0.9 ml of water, 3.2 ml of an aqueous 20% sodium hydroxide solution and 3.6 ml of water. After filtration and concentration of the filtrate in vacuo, the residue is chromatographed on silica gel (dichloromethane/ethyl acetate: 90/10), enabling the expected product to be isolated.
Name
N-tert-butoxycarbonyl-5-bromo-3-ethoxycarbonylmethylindole
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.9 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3.6 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[C:16]2[C:11](=[CH:12][C:13]([Br:17])=[CH:14][CH:15]=2)[C:10]([CH2:18][C:19](OCC)=[O:20])=[CH:9]1)=O)(C)(C)C.[H-].[H-].[H-].[H-].[Li+].[Al+3].O.[OH-].[Na+]>O1CCCC1>[Br:17][C:13]1[CH:12]=[C:11]2[C:16](=[CH:15][CH:14]=1)[NH:8][CH:9]=[C:10]2[CH2:18][CH2:19][OH:20] |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
N-tert-butoxycarbonyl-5-bromo-3-ethoxycarbonylmethylindole
Quantity
6 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C=C(C2=CC(=CC=C12)Br)CC(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.9 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
35 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0.9 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3.6 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 20 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
After filtration and concentration of the filtrate in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed on silica gel (dichloromethane/ethyl acetate: 90/10)
CUSTOM
Type
CUSTOM
Details
to be isolated

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
BrC=1C=C2C(=CNC2=CC1)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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